molecular formula C21H20N2O7 B11506647 3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11506647
M. Wt: 412.4 g/mol
InChI Key: OJCKOGNRPLFIFF-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole ring, followed by the introduction of the dihydroxyphenyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group typically yields quinones, while reduction of the carbonyl groups results in the formation of alcohols.

Scientific Research Applications

3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the methoxyphenyl group may interact with various enzymes and receptors to exert its effects. The compound’s overall activity is a result of the combined effects of its functional groups on different biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dihydroxyphenyl)-1-methylpyrrole-2,5-dione: Similar structure but lacks the methoxyphenyl group.

    5-(2-Methoxyphenyl)-1-methylpyrrole-2,4-dione: Similar structure but lacks the dihydroxyphenyl group.

Uniqueness

3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is unique due to the presence of both dihydroxyphenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O7

Molecular Weight

412.4 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-5-(2-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C21H20N2O7/c1-21(20(28)29)16-15(17(22-21)11-8-7-10(24)9-13(11)25)18(26)23(19(16)27)12-5-3-4-6-14(12)30-2/h3-9,15-17,22,24-25H,1-2H3,(H,28,29)

InChI Key

OJCKOGNRPLFIFF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(N1)C3=C(C=C(C=C3)O)O)C(=O)N(C2=O)C4=CC=CC=C4OC)C(=O)O

Origin of Product

United States

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